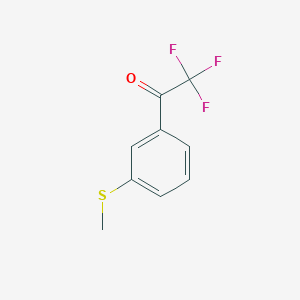
2,2,2-Trifluoro-1-(3-(methylthio)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TFME is a fluorinated ketone that has been shown to be a useful building block in the synthesis of complex organic molecules. It was first synthesized in 2010 by researchers at the University of California, Berkeley, and has since been used in various organic synthesis applications.
Mécanisme D'action
The mechanism of action of TFME is not fully understood, but it is believed to act as a Michael acceptor in organic reactions. This means that it can react with nucleophiles, such as amines or enolates, to form new carbon-carbon bonds.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of TFME. However, it has been shown to be relatively non-toxic and has low acute toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFME is its unique chemical properties, which make it a useful building block in the synthesis of complex organic molecules. However, its high cost and limited availability can be a limitation for lab experiments.
Orientations Futures
There are several future directions for research on TFME. One area of interest is the development of new synthetic methods for TFME that are more efficient and cost-effective. Another area of interest is the exploration of new applications for TFME in the synthesis of complex organic molecules. Additionally, further research is needed to better understand the mechanism of action and potential biochemical and physiological effects of TFME.
In conclusion, TFME is a promising compound that has gained attention in scientific research due to its potential applications in the field of organic synthesis. Its unique chemical properties make it a useful building block in the synthesis of complex organic molecules. However, further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Méthodes De Synthèse
TFME can be synthesized through a multi-step process starting from 3-bromothiophene. The first step involves the reaction of 3-bromothiophene with magnesium to form a Grignard reagent. This reagent is then reacted with 2,2,2-trifluoroacetophenone to form the desired product, TFME.
Applications De Recherche Scientifique
TFME has been used in various scientific research applications, including the synthesis of natural products, pharmaceuticals, and agrochemicals. It has been shown to be a useful building block in the synthesis of complex organic molecules due to its unique chemical properties.
Propriétés
Numéro CAS |
166831-66-9 |
|---|---|
Nom du produit |
2,2,2-Trifluoro-1-(3-(methylthio)phenyl)ethanone |
Formule moléculaire |
C9H7F3OS |
Poids moléculaire |
220.21 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(3-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H7F3OS/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5H,1H3 |
Clé InChI |
NAUFBIYCPREGRE-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)C(=O)C(F)(F)F |
SMILES canonique |
CSC1=CC=CC(=C1)C(=O)C(F)(F)F |
Synonymes |
Ethanone, 2,2,2-trifluoro-1-[3-(methylthio)phenyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



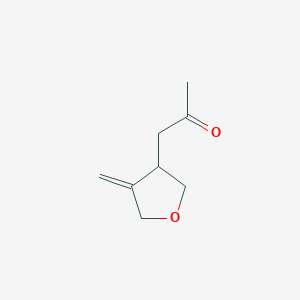
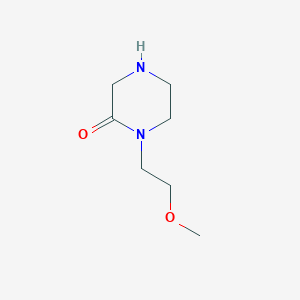
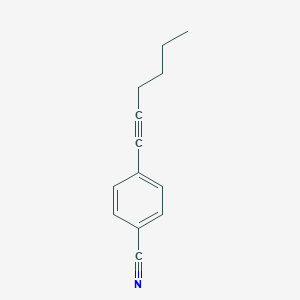
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
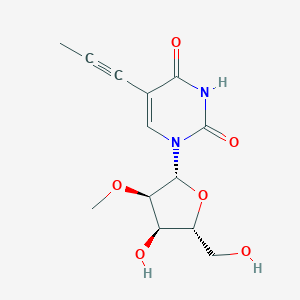
![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)
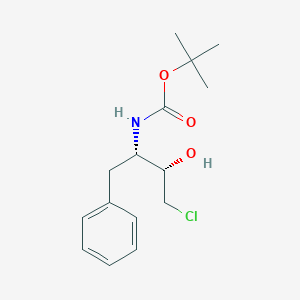
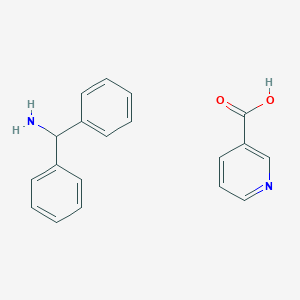
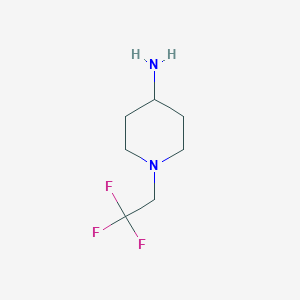
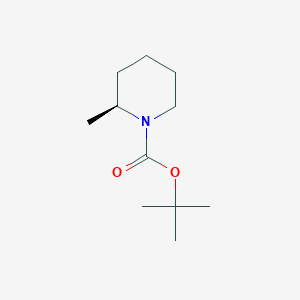
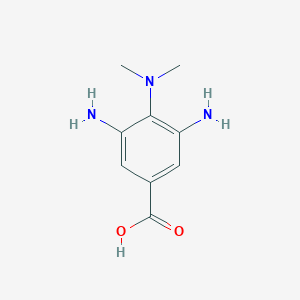
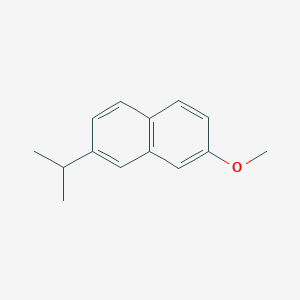
![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)